molecular formula C16H18FN5O2 B2939841 N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-83-7

N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2939841
CAS RN: 946361-83-7
M. Wt: 331.351
InChI Key: QLXMJJMGPITIQZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, a class of heterocyclic organic compounds. The 1,2,4-triazine ring is a six-membered ring consisting of three carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives often involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . Another approach involves the O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives can be analyzed using various spectroscopic techniques, including IR, multinuclear NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3-Amino-1,2,4-triazine has a molecular weight of 96.09 and a melting point of 174-177 °C .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has demonstrated the synthesis of various hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing significant antimicrobial, antilipase, and antiurease activities. This suggests potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Antitumor Applications

  • Studies on imidazotetrazines have revealed their synthesis and chemistry, indicating broad-spectrum antitumor activities. Such research points towards applications in cancer treatment, especially as prodrug modifications for specific antitumor drugs (Stevens et al., 1984).

Magnetic and Structural Properties

  • The synthesis and characterization of dendrimeric complexes have been explored for their magnetic behaviors, suggesting potential applications in materials science and nanotechnology (Uysal & Koç, 2010).

Heterocyclic Chemistry

  • Advances in heterocyclic chemistry, particularly in synthesizing triazines, tetrazines, and fused ring polyaza systems, offer insights into the chemical versatility and potential for creating novel compounds with specific properties (Hurst, 1997).

Antiviral and Antimicrobial Activities

  • Novel synthesis routes have led to benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiviral activities against avian influenza, highlighting potential applications in antiviral drug development (Hebishy et al., 2020).

CO2 Capture

  • Triazine-based polymers have been developed for highly selective CO2 capture, indicating applications in environmental science and technology aimed at reducing greenhouse gas emissions (Sekizkardes et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many triazine derivatives are used as herbicides, and their mechanism of action involves inhibiting photosynthesis .

Future Directions

The future directions in the research and development of 1,2,4-triazine derivatives could involve the synthesis of new derivatives with improved properties, such as higher thermal stability, lower sensitivity, and better detonation performance .

properties

IUPAC Name

N-butan-2-yl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-3-10(2)18-14(23)13-15(24)22-9-8-21(16(22)20-19-13)12-6-4-11(17)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXMJJMGPITIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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